Bistrifluron

Übersicht

Beschreibung

Bistrifluron ist ein Benzoylurea-Insektizid, das hauptsächlich zur Bekämpfung von Fraßschädlingen wie Blattläusen, Weißen Fliegen, Raupen und Termiten eingesetzt wird . Es ist nicht sehr wasserlöslich, flüchtig und hat ein geringes Potenzial, in das Grundwasser einzudringen . This compound ist im Boden und in aquatischen Systemen relativ persistent und zeigt eine moderate bis hohe Toxizität für die meisten Wasserlebewesen, Honigbienen und Regenwürmer .

Wissenschaftliche Forschungsanwendungen

Bistrifluron hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Pflanzenschutz im Landbau: This compound wird in der Landwirtschaft als Insektizid zur Bekämpfung einer Reihe von Schädlingen eingesetzt, insbesondere von Fraßinsekten, die Ernten vernichten können.

Studien zur Umweltbelastung: Die Umweltbelastung durch this compound, insbesondere für aquatische Ökosysteme, wurde Gegenstand von Studien.

Wirkmechanismus

This compound wirkt als Insektenwachstumsregulator, indem es die Synthese von Chitin in Insekten hemmt . Es blockiert den Häutungsprozess der Ziellarven, verhindert ihre Reifung zu adulten Stadien und führt letztendlich zu ihrem Tod . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehört die Hemmung der Chitinsynthase 1 (CHS1), die für die Chitinbiosynthese in Insekten entscheidend ist .

Wirkmechanismus

- Bistrifluron primarily targets chitin biosynthesis by affecting the enzyme CHS1 . Chitin is a crucial component of insect exoskeletons and plays a vital role in their structural integrity.

Target of Action

Pharmacokinetics

Biochemische Analyse

Biochemical Properties

Bistrifluron plays a crucial role in biochemical reactions by inhibiting the synthesis of chitin, an essential component of the insect exoskeleton. This inhibition occurs through the interaction of this compound with chitin synthase enzymes, which are responsible for the polymerization of N-acetylglucosamine into chitin. By binding to these enzymes, this compound disrupts the normal function of chitin synthase, leading to the inability of insects to form a proper exoskeleton .

Cellular Effects

This compound affects various types of cells and cellular processes, particularly in insects. It influences cell function by disrupting the formation of the exoskeleton, which is critical for insect growth and development. This disruption leads to abnormal molting and ultimately the death of the insect. This compound also impacts cell signaling pathways related to chitin synthesis and gene expression involved in exoskeleton formation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with chitin synthase enzymes. By inhibiting these enzymes, this compound prevents the polymerization of N-acetylglucosamine into chitin. This enzyme inhibition leads to a cascade of effects, including the disruption of normal exoskeleton formation and changes in gene expression related to chitin synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, this compound exhibits high stability and efficacy in inhibiting chitin synthesis. Over extended periods, the compound may degrade, leading to reduced effectiveness. Long-term studies have shown that continuous exposure to this compound can result in the development of resistance in insect populations, necessitating the use of higher doses or alternative control methods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits chitin synthesis without causing significant adverse effects. At higher doses, toxic effects such as reduced fecundity, prolonged developmental stages, and increased mortality rates have been observed. These threshold effects highlight the importance of optimizing dosage to achieve effective pest control while minimizing adverse impacts .

Metabolic Pathways

This compound is involved in metabolic pathways related to chitin synthesis. It interacts with chitin synthase enzymes and other cofactors involved in the polymerization of N-acetylglucosamine. The inhibition of these pathways by this compound leads to a decrease in chitin production and subsequent effects on insect growth and development .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement to target sites, such as the exoskeleton-forming regions in insects. The localization and accumulation of this compound in these regions are critical for its effectiveness in inhibiting chitin synthesis .

Subcellular Localization

The subcellular localization of this compound is primarily in the regions where chitin synthesis occurs, such as the epidermal cells of insects. This compound may undergo post-translational modifications that direct it to specific compartments or organelles involved in chitin synthesis. These targeting signals ensure that this compound exerts its inhibitory effects precisely where needed .

Vorbereitungsmethoden

Bistrifluron wird durch eine Reihe chemischer Reaktionen synthetisiert, bei denen Benzoylurea die Kernstruktur bildet . Der Syntheseweg beinhaltet typischerweise die Reaktion von Benzoylchlorid mit Harnstoff unter kontrollierten Bedingungen, um die Benzoylurea-Struktur zu bilden . Industrielle Produktionsmethoden können variieren, aber sie folgen im Allgemeinen ähnlichen Synthesewegen mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Bistrifluron unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Reduktion: Reduktionsreaktionen von this compound können zur Bildung reduzierter Derivate führen.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

Bistrifluron gehört zur chemischen Klasse der Benzoylurea, zu der auch andere Verbindungen wie Hexaflumuron, Diflubenzuron und Lufenuron gehören . Im Vergleich zu diesen ähnlichen Verbindungen hat this compound einzigartige Eigenschaften in Bezug auf seine Wirksamkeit und Persistenz in der Umwelt gezeigt . So wurde festgestellt, dass this compound bei geringeren Konzentrationen wirksam ist und eine langsamere insektizide Wirkung zeigt, was es für den Einsatz in Köderanlagen zur Termitenbekämpfung geeignet macht .

Ähnliche Verbindungen umfassen:

- Hexaflumuron

- Diflubenzuron

- Lufenuron

- Flufenoxuron

- Novaluron

Eigenschaften

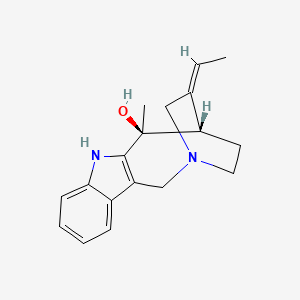

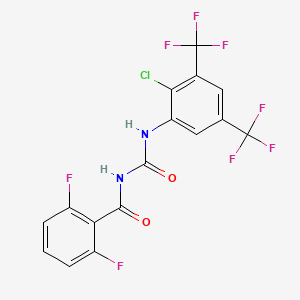

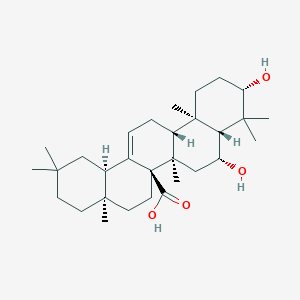

IUPAC Name |

N-[[2-chloro-3,5-bis(trifluoromethyl)phenyl]carbamoyl]-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H7ClF8N2O2/c17-12-7(16(23,24)25)4-6(15(20,21)22)5-10(12)26-14(29)27-13(28)11-8(18)2-1-3-9(11)19/h1-5H,(H2,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKFZRGTXAPYFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=CC(=C2Cl)C(F)(F)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7ClF8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058013 | |

| Record name | Bistrifluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201593-84-2 | |

| Record name | Bistrifluron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201593-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bistrifluron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201593842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bistrifluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISTRIFLURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0806M8CX7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does bistrifluron exert its insecticidal activity?

A1: this compound acts as a chitin synthesis inhibitor. [, , , , ] It disrupts the formation of chitin, a crucial component of insect exoskeletons, leading to molting disruption and ultimately, insect death. [, , , ]

Q2: Does this compound have any impact on insect behavior before causing mortality?

A2: Yes, research indicates that this compound can impact insect behavior before causing mortality. For example, in studies with the Formosan subterranean termite (Coptotermes formosanus), this compound at 5,000 ppm caused noticeable effects on allogrooming behavior one week before termite death. []

Q3: Are there any studies demonstrating the impact of this compound on chitin synthase A?

A3: Yes, a study on Spodoptera litura found that a this compound-resistant strain exhibited upregulation of chitin synthase A. [] Additionally, a mutation (H866Y) near the QRRRW in the catalytic domain of chitin synthase A was linked to increased hydrogen bonding between UDP-GlcNAc and chitin synthase A, resulting in higher chitin content in the resistant strain. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H13ClF6N2O2, and its molecular weight is 450.76 g/mol. [, ]

Q5: Are there any spectroscopic data available for this compound?

A5: Yes, structural investigations have employed techniques like X-ray crystallography and NMR spectroscopy to characterize this compound. [] The synthetic process has also been elucidated, with 1H-NMR used for final product identification. []

Q6: How stable is this compound under different pH conditions?

A6: this compound exhibits varying stability depending on the pH level. In hydrolysis studies, it demonstrated a half-life of 10.9 days at pH 9.0 but remained stable in a pH 7.0 solution. [] At 50°C, the hydrolysis rate was 20.6 days at pH 7.0 and significantly faster at 1.5 days at pH 9.0. []

Q7: What insect species is this compound effective against?

A7: this compound has shown efficacy against various insect species, including the Formosan subterranean termite (Coptotermes formosanus), [, , ] the mound-building subterranean termite (Coptotermes acinaciformis) [], the sycamore lace bug (Corythucha ciliata), [] the diamondback moth (Plutella xylostella), [] and the Japanese subterranean termites Coptotermes formosanus and Reticulitermes speratus. []

Q8: How is this compound typically delivered to termite colonies?

A8: this compound is often incorporated into cellulose bait pellets and delivered via in-ground feeding stations placed near termite mounds. [, , ] This method allows foragers to consume the bait and distribute it throughout the colony. [, ]

Q9: What concentrations of this compound have proven effective against termites in field trials?

A9: Field trials using this compound bait pellets containing 1% this compound effectively eliminated termite colonies. [] Notably, a study on Globitermes sulphureus found that consumption of as little as 143 mg of this compound was sufficient for colony elimination. []

Q10: Has this compound been evaluated for agricultural applications?

A10: Yes, this compound has been investigated for its use in controlling agricultural pests. For instance, it effectively controlled Thrips tabaci on asparagus, demonstrating a control effect of around 80% after spraying at a concentration of 10.0% this compound at 2,000 mg/kg. []

Q11: Have any instances of this compound resistance been reported?

A11: Yes, this compound resistance has been documented in some insect populations. For example, a study successfully developed a this compound-resistant strain of Spodoptera litura through bidirectional screening. [] This resistant strain exhibited a significantly higher oviposition rate and a 113.8-fold resistance ratio compared to the susceptible strain. []

Q12: What is the safety profile of this compound for beneficial insects?

A12: this compound has been found to be relatively safe for some beneficial insects. For instance, it was classified as harmless to the egg parasitoid Trichogramma cacoeciae in laboratory tests. [] Additionally, adult longevity of the parasitoid was not significantly affected by exposure to this compound. []

Q13: What is known about the environmental degradation of this compound?

A13: Research suggests that soil conditions can influence the degradation of this compound. [] Further studies are necessary to fully understand the degradation pathways and potential for environmental persistence.

Q14: What analytical methods are used for detecting and quantifying this compound residues?

A14: High-performance liquid chromatography (HPLC) coupled with UV detection has been successfully employed for the detection and quantification of this compound residues in various matrices, such as pear samples. [] The EN-QuEChERS method, a rapid and efficient extraction technique, has been validated for this compound analysis in pear. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2R,3S,6S,7S,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B1253163.png)

![[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanone](/img/structure/B1253173.png)

![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B1253177.png)